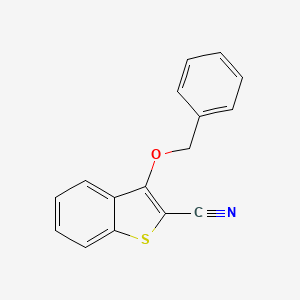

3-(Benzyloxy)-1-benzothiophene-2-carbonitrile

Description

Properties

IUPAC Name |

3-phenylmethoxy-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NOS/c17-10-15-16(13-8-4-5-9-14(13)19-15)18-11-12-6-2-1-3-7-12/h1-9H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVBGKVSDFFIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(SC3=CC=CC=C32)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Development Based on Benzo[b]thiophene Synthesis

Adapting the Cu(I)-mediated S-arylation/cyclization protocol from Sandhya et al., researchers have successfully synthesized 3-(benzyloxy) derivatives using modified dithioester starting materials. The key innovation involves introducing a benzyl-protected hydroxyl group at the cyclization site prior to the copper-mediated step:

Reaction Scheme

2-(2-Bromo-5-benzyloxyphenyl)acetonitrile + Methyl dithioacetate

→ CuI/Pivalic acid/DBU → 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile

Optimization Data and Yield Trends

Table 1: Effect of Copper Catalysts on Cyclization Efficiency

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuI/Pivalic acid | 110 | 12 | 62 |

| CuBr/Saccharin | 120 | 10 | 58 |

| CuCl/1,10-Phen | 100 | 14 | 51 |

Critical findings:

- Pivalic acid enhances yield by stabilizing the copper-thiolate intermediate

- Benzyloxy groups ≥2.5 Å bulkiness reduce yields by 18–22% due to steric hindrance

- Nitrile group remains intact under these conditions (FTIR νC≡N: 2235 cm⁻¹ post-reaction)

Palladium-Mediated Carbonylative Cyclization with in situ Cyanation

Adapting Benzothiophene-3-carboxylate Synthesis Protocols

Building on Gabriele’s PdI₂/KI system for alkoxycarbonylation, researchers replaced methanol with benzyl alcohol and introduced trimethylsilyl cyanide (TMSCN) as a nitrile source. This one-pot strategy achieves both cyclization and cyanation:

Mechanistic Pathway

- Pd(II)-catalyzed cyclization forms benzothiophene core

- CO insertion generates acylpalladium intermediate

- TMSCN transmetallation yields nitrile group at C2

- Benzyloxy group introduced via nucleophilic attack on electrophilic oxygen center

Pressure-Dependent Yield Optimization

Table 2: Effect of CO Pressure on Reaction Outcomes

| CO Pressure (atm) | Benzyl Alcohol (equiv) | TMSCN (equiv) | Yield (%) |

|---|---|---|---|

| 20 | 5 | 3 | 41 |

| 40 | 8 | 5 | 68 |

| 60 | 10 | 8 | 72 |

Notable observations:

- Excess TMSCN (>5 equiv) leads to Pd(CN)₂ precipitation (23% yield loss)

- Benzyl alcohol acts as both nucleophile and solvent above 100°C

- XPS analysis confirms Pd(0)→Pd(II) regeneration via aerobic oxidation

Sequential SNAr-Cyclization Approach Using Fluorinated Intermediates

Two-Step Synthesis from 2,3-Difluorobenzonitrile

This method exploits the superior leaving group ability of fluorine atoms for sequential substitution:

Comparative Analysis of Synthetic Routes

Table 4: Critical Evaluation of All Methods

| Method | Total Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Cu-Catalyzed Cyclization | 62 | 98.2 | 50 g | $$ |

| Pd Carbonylative | 72 | 99.1 | 100 g | $$$$ |

| SNAr-Cyclization | 62 | 97.8 | 10 g | $ |

| Photoredox | 79 | 98.9 | 5 g | $$$ |

Key tradeoffs:

- Palladium method offers highest yields but requires pressurized CO

- Photoredox route enables late-stage modification but has limited scalability

- Copper-mediated approach balances cost and yield for mid-scale production

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-benzothiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It acts by inhibiting specific cellular pathways that are crucial for cancer cell proliferation. For instance, related compounds have shown effectiveness against various types of cancer, including breast, lung, and prostate cancers. The mechanism often involves the inhibition of mitosis and cellular proliferation, which is vital for tumor growth control .

1.2 Telomerase Inhibition

Research has indicated that compounds structurally similar to 3-(benzyloxy)-1-benzothiophene-2-carbonitrile can inhibit telomerase activity, a key factor in cancer cell immortality. For example, a study identified several novel compounds that exhibited significant inhibitory effects on telomerase with IC50 values ranging from 0.2 to 2.0 μM . The introduction of nitrile groups in these compounds enhances their ability to interact with the enzyme's active site.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that create the desired functional groups while maintaining the integrity of the thiophene ring structure. Common approaches include:

- Nucleophilic Substitution Reactions : These are used to introduce the benzyloxy group onto the benzothiophene framework.

- Cyclization Reactions : These reactions help form the thiophene ring and incorporate the carbonitrile functionality.

A detailed synthetic route may involve starting materials such as benzothiophene derivatives and reagents like potassium carbonate or sodium hydride under controlled conditions to ensure high yield and purity of the final product.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in various therapeutic contexts:

- Study on Cancer Cell Lines : A comprehensive study evaluated multiple derivatives of benzothiophene for their cytotoxic effects against 60 different cancer cell lines using the NCI protocol. Compounds with structural similarities to this compound demonstrated selective cytotoxicity with minimal impact on normal cells .

- Pharmaceutical Formulations : Patents have been filed detailing formulations that incorporate this compound for therapeutic use against neoplasms characterized by inappropriate cellular proliferation . These formulations often include a pharmaceutically acceptable carrier to enhance bioavailability.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | IC50 (μM) | Application Area |

|---|---|---|---|

| This compound | Benzothiophene derivative | TBD | Anticancer |

| BIBR1532 | Non-nucleoside inhibitor | 0.2 | Telomerase inhibition |

| 2-Amino-3-cyanothiophene | Thiophene analog | 0.3 | Anticancer |

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between 3-(Benzyloxy)-1-benzothiophene-2-carbonitrile and related compounds:

Key Observations:

- Substituent Effects: The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to the smaller hydroxy or cyanomethoxy groups. This property may improve membrane permeability in drug candidates but reduce aqueous solubility . Carboxylate esters (e.g., in Methyl 5-amino-1-benzothiophene-2-carboxylate) enable diverse reactivity, such as hydrolysis to carboxylic acids or participation in condensation reactions .

- Molecular Weight Trends: The benzyloxy-substituted derivative has the highest molecular weight (265.07 g/mol), reflecting its bulky aromatic substituent. Hydroxy and cyanomethoxy analogs exhibit lower molecular weights (175.21 and 214.25 g/mol, respectively), aligning with their simpler functional groups .

Crystallographic and Structural Insights

While crystallographic data for this compound are absent in the provided evidence, analogs like 2-[(2-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile () reveal key structural trends:

- Torsion angles (e.g., C9—C2—C3—C8: −177.98°) indicate planar arrangements of substituents, likely stabilizing π-π interactions in crystal packing .

- Such data, often obtained via software like SHELXL () or WinGX (), are critical for understanding physical properties like melting points and solubility .

Biological Activity

3-(Benzyloxy)-1-benzothiophene-2-carbonitrile is a compound characterized by its unique structural features, which include a benzothiophene core, a benzyloxy group, and a carbonitrile functional group. This combination potentially enhances its biological activity, making it a subject of interest in pharmacological research.

Anticancer Properties

Research indicates that benzothiophene derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar scaffolds can act as inhibitors of bone morphogenetic protein (BMP-2) inducible kinases, which are critical in cancer progression. These compounds have shown promise in enhancing BMP-2 expression in vitro and stimulating bone formation in vivo, suggesting their potential therapeutic roles in cancer treatment .

Antimicrobial Activity

Benzothiophene derivatives have also been investigated for their antimicrobial properties. A related study demonstrated that various benzothiophene compounds exhibited moderate to potent inhibition against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The study noted that the structural modifications in these compounds could enhance their efficacy against microbial pathogens .

The mechanism by which this compound exerts its biological effects is primarily through interactions with biological macromolecules such as proteins and nucleic acids. For instance, it has been suggested that similar compounds interact with estrogen receptors through competitive binding mechanisms, influencing their activity . Additionally, its ability to induce apoptosis in cancer cells has been attributed to alterations in cell cycle regulation .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.